1-Tetradecanamine, 2-decyl- 1-Tetradecanamine, 2-decyl-
Brand Name: Vulcanchem
CAS No.: 62281-07-6
VCID: VC2359085
InChI: InChI=1S/C24H51N/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-25)21-19-17-15-12-10-8-6-4-2/h24H,3-23,25H2,1-2H3
SMILES: CCCCCCCCCCCCC(CCCCCCCCCC)CN
Molecular Formula: C24H51N
Molecular Weight: 353.7 g/mol

1-Tetradecanamine, 2-decyl-

CAS No.: 62281-07-6

Cat. No.: VC2359085

Molecular Formula: C24H51N

Molecular Weight: 353.7 g/mol

* For research use only. Not for human or veterinary use.

1-Tetradecanamine, 2-decyl- - 62281-07-6

Specification

CAS No. 62281-07-6
Molecular Formula C24H51N
Molecular Weight 353.7 g/mol
IUPAC Name 2-decyltetradecan-1-amine
Standard InChI InChI=1S/C24H51N/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-25)21-19-17-15-12-10-8-6-4-2/h24H,3-23,25H2,1-2H3
Standard InChI Key ASAVFBNAUMXKHJ-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCC(CCCCCCCCCC)CN
Canonical SMILES CCCCCCCCCCCCC(CCCCCCCCCC)CN

Introduction

Chemical Identity and Physical Properties

1-Tetradecanamine, 2-decyl- is a primary amine with the molecular formula C₂₄H₅₁N and a molecular weight of 353.67 g/mol . It is characterized by a long hydrocarbon chain structure with a branched architecture. The compound bears a CAS Registry Number of 62281-07-6, which serves as its unique identifier in chemical databases and literature .

Structural Characteristics

The structure of 1-Tetradecanamine, 2-decyl- features a primary amine group (-NH₂) attached to a carbon chain that includes a tetradecyl (C₁₄) main chain with a decyl (C₁₀) branching group. This branched structure influences its physical properties and chemical behavior significantly. The standard structural representations include:

  • InChI: InChI=1S/C24H51N/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-25)21-19-17-15-12-10-8-6-4-2/h24H,3-23,25H2,1-2H3

  • InChIKey: ASAVFBNAUMXKHJ-UHFFFAOYSA-N

  • SMILES: C(CCCCCCCCCCCC)(CCCCCCCCCC)CN

  • Canonical SMILES: NCC(CCCCCCCCCC)CCCCCCCCCCCC

Physical Properties Table

PropertyValueSource
Molecular FormulaC₂₄H₅₁N
Molecular Weight353.67 g/mol
Physical StateNot specified in literature-
Melting PointNot available-
Boiling PointNot available-
DensityNot available-
SolubilityLimited water solubility (predicted based on structure)-
LogPNot specified in literature-
Number of Rotatable Bonds44 (predicted for similar structures)-
Hydrogen Bond Donors1 (primary amine group)
Hydrogen Bond Acceptors1 (primary amine group)

Chemical Reactivity and Transformations

The reactivity of 1-Tetradecanamine, 2-decyl- is primarily governed by its primary amine functional group, which can participate in numerous chemical transformations.

Characteristic Reactions

Primary amines like 1-Tetradecanamine, 2-decyl- typically undergo several characteristic reactions:

  • Nucleophilic Substitution: The primary amine acts as a nucleophile in reactions with alkyl halides

  • Acylation: Formation of amides through reaction with carboxylic acids or their derivatives

  • Quaternization: Reaction with alkyl halides to form quaternary ammonium salts

  • Oxidation: Conversion to hydroxylamines, nitro compounds, or other oxidized nitrogen species

Relationship to Other Compounds

Understanding the relationship between 1-Tetradecanamine, 2-decyl- and structurally similar compounds provides valuable context for its properties and applications.

Related Compounds Table

CompoundCAS NumberMolecular FormulaMolecular WeightKey Difference
1-Tetradecanamine, 2-decyl-62281-07-6C₂₄H₅₁N353.67Reference compound (primary amine)
2-decyl-N,N-dimethyltetradecan-1-amine139615-40-0C₂₆H₅₅N381.72Contains two methyl groups on nitrogen
2-decyltetradecanol58670-89-6C₂₄H₅₀O354.65Contains hydroxyl instead of amine group
N,N-Dimethyltetradecylamine112-75-4C₁₆H₃₅N241.46Linear chain with dimethylated nitrogen
1-Tetradecanamine, 2-decyl-N-(2-decyltetradecyl)-62355-51-5C₄₈H₉₉N690.31Larger molecule with additional alkyl groups

Structure-Property Relationships

The branched structure of 1-Tetradecanamine, 2-decyl- influences several key properties:

  • Surfactant Behavior: The hydrophilic amine head group combined with the hydrophobic alkyl chains creates amphiphilic properties

  • Melting/Boiling Points: Branching typically lowers melting and boiling points compared to linear isomers

  • Solubility: The long alkyl chains reduce water solubility while enhancing solubility in non-polar solvents

  • Biodegradability: Branched structures may show different biodegradation patterns compared to linear chains

Analytical Methods for Identification and Quantification

Several analytical techniques can be employed for the identification and quantification of 1-Tetradecanamine, 2-decyl- in various matrices.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS) represents one of the primary analytical techniques for identifying and quantifying this compound . The GC-MS analysis typically utilizes columns such as Elite-1 (100% Dimethyl poly siloxane) with appropriate temperature programming to achieve separation .

Spectroscopic Methods

Spectroscopic techniques that may be employed include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

  • Infrared (IR) spectroscopy for functional group identification

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

Current Research and Future Perspectives

Research involving compounds in this structural class continues to evolve, with several potential directions for future investigation.

Emerging Applications

Ongoing research suggests potential new applications for branched long-chain amines:

  • Advanced Materials: Development of novel surfactants and emulsifiers with enhanced properties

  • Pharmaceutical Research: Investigation of antimicrobial properties and potential therapeutic applications

  • Green Chemistry: Exploration of more environmentally friendly synthesis methods and applications

Research Challenges

Several challenges remain in the full characterization and application of 1-Tetradecanamine, 2-decyl-:

  • Comprehensive Physical Property Data: More complete characterization of physical properties

  • Structure-Activity Relationships: Better understanding of how structural features influence biological and chemical activities

  • Environmentally Benign Synthesis: Development of greener synthetic routes

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